molecular formula C23H25N3O5 B606068 (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one CAS No. 1319738-39-0

(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

Cat. No. B606068
M. Wt: 423.46
InChI Key: BRYUNLVJDCMANZ-UKRRQHHQSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The compound’s structure can be described in terms of its functional groups and stereochemistry.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the specific reactions used, the reagents and conditions required, and the yield of each step.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.


Scientific Research Applications

Synthesis and Structure

  • Synthesis of Naphthyridine Derivatives: Naphthyridine derivatives, closely related to the chemical , have been synthesized and tested for their anticancer activities. Compound 13, one of these derivatives, showed notable cytostatic activity in vitro (Wagner, Wójcicka, Bryndal, & Lis, 2009).

Medicinal Chemistry and Pharmacology

  • Development of αvβ6 Integrin Antagonists

    Compounds with structures similar to (R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one have been developed as potential therapeutic agents for idiopathic pulmonary fibrosis. These compounds were synthesized diastereoselectively and have advanced into clinical trials (Anderson et al., 2016); (Procopiou et al., 2018).

  • Antibacterial Activity

    Related naphthyridine derivatives have been synthesized and evaluated for their antibacterial efficacy, showing potent activity against various Gram-negative and Gram-positive organisms. Some of these compounds have been recommended for further study due to their blend of potency and safety (Hagen et al., 1994).

Material Science

  • Nonlinear Optical (NLO) Materials: Derivatives of naphthyridines have been explored as new classes of NLO materials, which are crucial in various applications like optical switching and modulation. Specific derivatives have shown high NLO activity, suggesting their potential utility in this field (Raghukumar et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also involves determining appropriate safety precautions for handling the compound.


Future Directions

This could involve potential applications of the compound, further reactions or syntheses that could be explored, or other research questions that could be investigated.


Please consult with a qualified chemist or researcher for a detailed analysis of this compound. They would have access to specialized databases and resources, and the expertise to interpret the data. They could also perform laboratory experiments to gather additional data if needed. Please note that handling chemicals should always be done in a controlled environment following appropriate safety protocols.


properties

IUPAC Name

(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNLVJDCMANZ-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 3
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 4
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 5
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one
Reactant of Route 6
(R)-4-((R)-1-((7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl)oxy)ethyl)pyrrolidin-2-one

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